Tetramethylammonium hydrogen sulfate is a quaternary ammonium compound with the molecular formula and a molecular weight of 189.2 g/mol. It appears as a white crystalline solid and is odorless. The compound has a melting point of approximately 290 °C, making it stable under standard laboratory conditions . It is often encountered in its monohydrate form, which includes one molecule of water in its structure .
Example Reaction:
Research indicates that tetramethylammonium hydrogen sulfate exhibits biological activity, particularly in proteomics and biochemical studies. It is known to influence enzyme activities and can act as a surfactant in biological systems, affecting cell membrane integrity and function . Its role as an ionic liquid has also been explored for its potential in drug delivery systems.
Tetramethylammonium hydrogen sulfate can be synthesized through several methods:
Tetramethylammonium hydrogen sulfate has diverse applications:
Tetramethylammonium hydrogen sulfate shares similarities with other quaternary ammonium compounds, but it possesses unique properties that distinguish it from them. Below is a comparison table highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetramethylammonium hydrogen sulfate | C₄H₁₃NO₄S | High melting point; used extensively in biochemical applications |
Tetrabutylammonium bromide | C₁₆H₃₄NBr | Larger alkyl groups; used primarily as a phase transfer catalyst |
Trimethylbenzylammonium chloride | C₁₈H₂₁NCl | Aromatic ring presence; used in organic synthesis |
Hexadecyltrimethylammonium bromide | C₂₁H₄₉NBr | Long-chain fatty acid; used as a surfactant |
Tetramethylammonium hydrogen sulfate's unique combination of properties makes it particularly valuable in biochemical research and industrial applications, differentiating it from other similar compounds.
Tetramethylammonium hydrogen sulfate exhibits a distinctive ionic structure composed of two distinct moieties: the tetramethylammonium cation and the hydrogen sulfate anion [1]. The molecular formula C₄H₁₃NO₄S with a molecular weight of 171.21 g/mol represents this quaternary ammonium salt [2] [3].
The tetramethylammonium cation adopts a tetrahedral geometry centered around the nitrogen atom [19] [21]. The four methyl groups are arranged in a tetrahedral configuration as expected for the sp³ hybridized nitrogen to which they are bonded [21]. Computational studies using density functional theory have revealed that the carbons are positioned in a perfect tetrahedral arrangement with the nitrogen at the center [19].
The nitrogen-carbon bond distances in the tetramethylammonium cation typically range from 1.48 to 1.52 Å under normal conditions [33]. However, upon ion pair formation, these bond lengths can experience variations, with elongations of up to 0.02 Å observed in certain conformations [33]. The carbon-nitrogen-carbon bond angles maintain values close to the ideal tetrahedral angle of 109.5° [19].
The hydrogen sulfate anion features a tetrahedral geometry around the central sulfur atom [16]. The molecular geometry exhibits sulfur bonded to four oxygen atoms, with one oxygen bearing a hydrogen atom [16]. The hydrogen sulfate ion maintains tetrahedral molecular geometry with bond angles of approximately 109.5 degrees [16].
Theoretical calculations indicate that sulfur-oxygen bond lengths in hydrogen sulfate vary depending on the specific oxygen environment [32]. The sulfur-oxygen bonds in hydrogen sulfate typically range from 1.47 to 1.65 Å, with the shortest bonds occurring between sulfur and terminal oxygen atoms [32] [35]. The sulfur-oxygen bond bearing the hydrogen substituent generally exhibits longer bond distances compared to the non-protonated sulfur-oxygen bonds [35].
Bond Type | Bond Length (Å) | Bond Angle (°) | Reference |
---|---|---|---|
N-C (tetramethylammonium) | 1.48-1.52 | - | [33] |
C-N-C (tetramethylammonium) | - | 109.5 | [19] |
S-O (hydrogen sulfate) | 1.47-1.65 | - | [32] [35] |
O-S-O (hydrogen sulfate) | - | 109.5 | [16] |
Tetramethylammonium hydrogen sulfate crystallizes as white to almost white powder or crystalline material [3] [28]. The compound exhibits hygroscopic properties and maintains stability under ambient conditions when stored properly [3] [28].
The crystal structure of tetramethylammonium hydrogen sulfate demonstrates the formation of extended three-dimensional networks stabilized by hydrogen bonding interactions [22]. The tetramethylammonium cations occupy specific sites within the crystal lattice, maintaining their tetrahedral symmetry [10]. The compound typically crystallizes with a melting point ranging from 290 to 295°C, indicating strong intermolecular interactions within the crystal structure [5] [30].
The hydrogen sulfate anions participate extensively in hydrogen bonding networks that stabilize the overall crystal structure [22] [23]. The hydrogen atom attached to one oxygen of the sulfate group serves as a hydrogen bond donor, while the remaining oxygen atoms function as hydrogen bond acceptors [23]. These interactions create complex three-dimensional networks that contribute to the material's thermal stability and structural integrity [22].
Computational studies have revealed that hydrogen sulfate anions can form up to seven coordinated hydrogen bonding interactions in certain crystalline environments [23]. The terminal sulfate oxygen atoms demonstrate the highest propensity for accepting hydrogen bonds, with average hydrogen bond distances ranging from 1.79 to 3.10 Å [23]. The formation of these hydrogen bonding networks significantly influences the packing arrangement and overall stability of the crystalline phase [22].
Property | Value | Reference |
---|---|---|
Physical State | Solid (crystalline) | [3] [28] |
Appearance | White to almost white powder/crystal | [3] [28] |
Melting Point | 290-295°C | [5] [30] |
Crystal Stability | Stable under ambient conditions | [3] [28] |
Hygroscopic Nature | Yes | [3] [28] |
Infrared spectroscopy of tetramethylammonium hydrogen sulfate reveals characteristic absorption bands corresponding to both the tetramethylammonium cation and hydrogen sulfate anion components [9] [10]. The tetramethylammonium cation exhibits distinctive carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region [9]. Methyl deformation modes appear around 1460 cm⁻¹ as highly characteristic bands [9] [10].
The hydrogen sulfate anion demonstrates strong infrared activity due to its asymmetric sulfur-oxygen stretching vibrations [9] [10]. The symmetric and asymmetric sulfur-oxygen stretching modes typically appear in the 900-1200 cm⁻¹ region [9]. The sulfur-oxygen stretching frequencies in hydrogen sulfate show values around 947-981 cm⁻¹ for symmetric modes and 1104-1270 cm⁻¹ for asymmetric stretching vibrations [9] [10].
Raman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrational modes [9] [10]. The tetramethylammonium cation shows polarized Raman bands around 1460 cm⁻¹ corresponding to methyl bending vibrations [9]. Additional Raman active modes appear in the 2700-2900 cm⁻¹ region, attributed to combination and overtone bands of the tetramethylammonium unit [9] [10].
The hydrogen sulfate anion exhibits characteristic Raman bands in the 440-650 cm⁻¹ region corresponding to sulfur-oxygen deformation modes [9] [10]. The symmetric sulfur-oxygen stretching mode appears as a strong Raman band around 981 cm⁻¹ [9]. Polarization studies reveal that certain vibrational modes show orientation-dependent intensity variations, providing insight into the molecular symmetry and crystal packing arrangements [9] [10].
Carbon-13 nuclear magnetic resonance spectroscopy of tetramethylammonium hydrogen sulfate shows characteristic signals for the methyl carbons of the tetramethylammonium cation [12]. The carbon signals typically appear in the aliphatic region around 54-60 ppm, consistent with carbons directly bonded to nitrogen [12]. Proton nuclear magnetic resonance exhibits sharp singlet patterns characteristic of the equivalent methyl groups in the tetramethylammonium cation [13].
The nuclear magnetic resonance data confirms the structural integrity of both ionic components in solution [3]. Integration patterns and chemical shift values provide quantitative information about the stoichiometric relationship between the cation and anion components [12] [13].
Technique | Key Bands/Signals | Assignment | Reference |
---|---|---|---|
Infrared | 2800-3000 cm⁻¹ | C-H stretching (tetramethylammonium) | [9] |
Infrared | 1460 cm⁻¹ | Methyl deformation | [9] [10] |
Infrared | 947-981 cm⁻¹ | S-O symmetric stretching | [9] [10] |
Infrared | 1104-1270 cm⁻¹ | S-O asymmetric stretching | [9] [10] |
Raman | 1460 cm⁻¹ | Methyl bending (polarized) | [9] |
Raman | 440-650 cm⁻¹ | S-O deformation | [9] [10] |
Carbon-13 Nuclear Magnetic Resonance | 54-60 ppm | Methyl carbons | [12] |
Proton Nuclear Magnetic Resonance | Singlet pattern | Equivalent methyl groups | [13] |
Tetramethylammonium hydrogen sulfate demonstrates remarkable thermal stability with well-defined melting characteristics. The compound exhibits a melting point range of 290-297°C, with multiple independent sources reporting values of 295-297°C [1] [2] [3] [4], 290°C [5], and 292-295°C [6]. This relatively narrow range indicates good reproducibility in thermal behavior measurements across different experimental conditions and suppliers.
The compound maintains chemical stability under recommended storage conditions [7], making it suitable for long-term storage at ambient temperature. Industrial specifications consistently recommend room temperature storage [8] [9] [10], indicating that the material does not require special thermal management for preservation of its chemical integrity.
Property | Value | Source | Reference |
---|---|---|---|
Melting Point | 295-297°C | VWR/Thermo Scientific | [1] [2] [3] [4] |
Melting Point | 290°C | ChemSrc Database | [5] |
Melting Point | 292-295°C | Loba Chemie | [6] |
Chemical Stability | Stable under recommended conditions | DC Fine Chemicals | [7] |
Storage Temperature | Ambient/Room Temperature | Multiple suppliers | [8] [9] [10] |
Physical Appearance | White to off-white powder | Multiple suppliers | [8] [9] [11] |
While specific phase transition data for tetramethylammonium hydrogen sulfate is limited in the literature, related tetramethylammonium compounds exhibit complex phase behavior. For instance, tetramethylammonium sulfate demonstrates two reversible first-order phase transitions at 263 ± 3 K and 462 ± 3 K [12], and tetramethylammonium hydrogen sulfate monohydrate shows ferroelectric behavior between -104°C and 40°C with transition points around -70°C, -42°C, 42°C, and 120°C [13]. These observations suggest that the anhydrous hydrogen sulfate form may also possess temperature-dependent structural modifications, though systematic phase transition studies remain to be conducted.
Tetramethylammonium hydrogen sulfate exhibits excellent solubility in water, described as producing "almost transparent" solutions [8] [9] [11] [6]. This high aqueous solubility makes it particularly valuable for ion pair chromatography applications and aqueous analytical methods. The compound readily dissolves to form clear solutions suitable for high-performance liquid chromatography (HPLC) applications.
In organic solvent systems, tetramethylammonium hydrogen sulfate demonstrates solubility in many organic solvents [14] [15], which contributes to its effectiveness as a phase transfer catalyst. This dual solubility behavior allows the compound to facilitate reactions between polar and nonpolar phases, enhancing reaction efficiency in organic synthesis applications [16].
Solvent System | Solubility Description | Applications | Reference |
---|---|---|---|
Water | Almost transparent/High solubility | Aqueous chromatography solutions | [8] [9] [11] [6] |
Organic Solvents | Soluble in many organic solvents | Phase transfer catalyst applications | [14] [15] |
Chloroform | Very low solubility | Enhanced by homologous compounds | [17] |
General Behavior | Hygroscopic - absorbs moisture | Requires inert atmosphere storage | [15] [10] |
The hygroscopic nature of tetramethylammonium hydrogen sulfate necessitates careful handling and storage under inert atmosphere conditions [15] [10]. This moisture-absorbing property can affect both the purity and performance characteristics of the compound, particularly in analytical applications where precise concentrations are critical.
For halogenated solvents such as chloroform, tetramethylammonium salts generally exhibit very low solubility, consistent with the behavior of quaternary ammonium compounds in these media [17]. However, the presence of higher homologous compounds can significantly enhance solubility through cooperative formation of reversed micelles.
Tetramethylammonium hydrogen sulfate functions as a moderately strong acid in aqueous solution, with the hydrogen sulfate anion serving as the proton donor. The compound produces aqueous solutions with pH values not exceeding 2.0 in 10% solution [6], confirming its acidic character and making it suitable for applications requiring controlled acidic conditions.
The acid-base dissociation in aqueous media proceeds according to the following equilibrium:
$$(CH3)4N^+HSO4^- \rightleftharpoons (CH3)4N^+ + HSO4^-$$
The hydrogen sulfate anion can further dissociate:
$$HSO4^- + H2O \rightleftharpoons H3O^+ + SO4^{2-}$$
The hydrogen sulfate ion has a pKa value of approximately 1.9 [18], indicating it is a moderately strong acid that readily donates protons in aqueous solution. This acid strength makes tetramethylammonium hydrogen sulfate effective in applications requiring proton availability while maintaining reasonable buffering capacity.
Property | Value/Description | Application | Reference |
---|---|---|---|
pH (10% aqueous solution) | Maximum 2.0 | Quality control parameter | [6] |
Acid-Base Character | Acidic nature | Ion pair chromatography | [15] [6] [18] |
Hydrogen Sulfate pKa | ~1.9 (for HSO₄⁻ ion) | Acid strength indicator | [18] |
Dissociation Behavior | Forms tetramethylammonium cation and hydrogen sulfate anion | Electrolyte behavior | [15] [18] |
Purity Assessment | ≥96.0-99.0% (by titrimetric analysis) | Analytical standards | [9] [11] [10] [19] |
The neutralization titration purity of commercial samples ranges from 96.0% to 99.0% [9] [11] [10] [19], indicating high chemical purity suitable for analytical and research applications. This purity level is determined through acid-base titration with sodium hydroxide, confirming the availability of acidic protons for neutralization reactions.